2,2-Dimethylhexanoic acid
CAS No.: 813-72-9
Cat. No.: VC21249133
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 813-72-9 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 2,2-dimethylhexanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |
Standard InChI Key | YTTWDTVYXAEAJA-UHFFFAOYSA-N |
SMILES | CCCCC(C)(C)C(=O)O |
Canonical SMILES | CCCCC(C)(C)C(=O)O |
Introduction
Chemical Identity and Structure
2,2-Dimethylhexanoic acid is an organic compound belonging to the carboxylic acid family with a branched aliphatic structure. The compound features a hexanoic acid backbone with two methyl groups attached to the second carbon position, creating a tertiary carbon adjacent to the carboxyl group.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as detailed in the following table:
Parameter | Value |
---|---|
IUPAC Name | 2,2-dimethylhexanoic acid |
CAS Number | 813-72-9 |
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
SMILES Notation | CCCCC(C)(C)C(O)=O |
InChI Key | YTTWDTVYXAEAJA-UHFFFAOYSA-N |
PubChem CID | 163217 |
MDL Number | MFCD00965097 |
BRN | 1749961 |
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
-
Neooctanoic acid
-
2,2-Dimethylcaproic acid
-
Hexanoic acid, 2,2-dimethyl-
-
2,2-dimethyl-hexanoic acid
-
2,2-ジメチルヘキサン酸 (Japanese)
-
Acide 2,2-diméthylhexanoic (French)
Physical Properties
2,2-Dimethylhexanoic acid exists as a colorless to almost colorless clear liquid under standard conditions, exhibiting physical characteristics typical of mid-chain branched carboxylic acids.
General Physical Properties
The compound's physical profile is characterized by the following experimentally determined and estimated parameters:
Property | Value | Method |
---|---|---|
Physical State | Clear liquid | Observed |
Color | Colorless to almost colorless | Observed |
Melting Point | -21.25°C | Estimate |
Boiling Point | 216-220°C | Experimental |
Density | 0.913 g/cm³ | Experimental |
Refractive Index | 1.4270 | Experimental |
Flash Point | 216-220°C | Experimental |
The relatively high boiling point compared to its molecular weight reflects the influence of hydrogen bonding characteristic of carboxylic acids. The negative melting point indicates the compound remains liquid at standard refrigeration temperatures, which may be advantageous for certain laboratory and industrial applications.
Chemical Properties
The chemical behavior of 2,2-dimethylhexanoic acid is primarily determined by its carboxylic acid functional group, with modifications to reactivity introduced by the geminal dimethyl substitution at the alpha position.
Acid-Base Properties
As a carboxylic acid, the compound exhibits acidic properties with the following characteristics:
Property | Value | Notes |
---|---|---|
pKa | 4.86±0.45 | Predicted value |
Acid Strength | Moderate | Typical for carboxylic acids |
Conjugate Base | 2,2-dimethylhexanoate | Forms salts with bases |
The presence of two methyl groups at the alpha position (C-2) likely affects the acidity through inductive effects, slightly reducing the acid strength compared to unbranched hexanoic acid.
Reactivity Profile
The compound demonstrates chemical reactivity typical of carboxylic acids, including:
-
Esterification with alcohols to form esters
-
Salt formation with bases
-
Reduction to primary alcohols
-
Conversion to acid chlorides, anhydrides, and amides
-
Decarboxylation under appropriate conditions
The tertiary carbon adjacent to the carboxyl group creates steric hindrance that may influence reaction rates and mechanisms compared to linear carboxylic acids.
Synthesis and Preparation
The scientific literature provides documented methods for the synthesis of 2,2-dimethylhexanoic acid.
Literature Reference
A principal synthesis method for 2,2-dimethylhexanoic acid was reported in the Journal of the American Chemical Society:
Reference | Details |
---|---|
Journal | Journal of the American Chemical Society |
Volume/Page | 89, p. 2500 |
Year | 1967 |
DOI | 10.1021/ja00986a056 |
This publication likely describes specific synthetic routes and reaction conditions for obtaining the compound with high purity. The synthesis may involve alkylation of a suitable precursor or other carboxylation methods typical for branched carboxylic acids.
Known Precursors and Derivatives
From the available data, the following relationship has been identified:
Compound Type | Name |
---|---|
Derivative | Dimethyl 3,3-dimethyl-2-oxoheptylphosphonate |
This suggests potential synthetic pathways and applications in organic synthesis where 2,2-dimethylhexanoic acid serves as a building block.
Parameter | Classification |
---|---|
Hazard Codes | Xi (Irritant) |
Risk Statements | 34 (Causes burns) |
Safety Statements | 26-36/37/39-45 (Safety measures for corrosives) |
RIDADR | 3265 |
Hazard Class | 8 (Corrosive substances) |
Packing Group | II (Medium danger) |
GHS Classification | Skin Corrosion/Irritation Category 1B; Serious Eye Damage Category 1; Corrosive to Metals Category 1 |
Health Hazards
The compound poses several health risks upon exposure:
-
Causes severe skin burns and eye damage
-
May cause respiratory irritation
-
Corrosive to tissues upon contact
-
Potential for systemic injury if absorbed through skin
Long-term or repeated exposure may result in:
-
Erosion of teeth
-
Swelling or ulceration of mouth lining
Parameter | Value |
---|---|
Typical Purity | 94% |
Package Sizes | 1g and potentially other quantities |
Form | Liquid |
Storage Requirements | Typically requires cool, dry storage away from incompatible materials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume